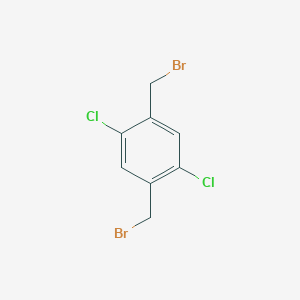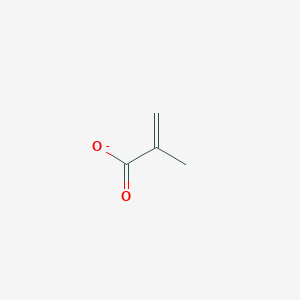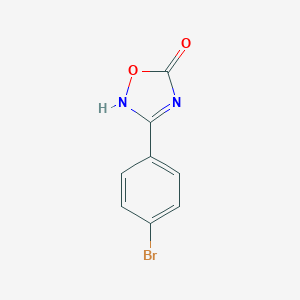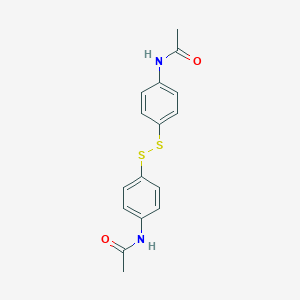
1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane is a unique organic compound characterized by its adamantane-like structure with sulfur atoms replacing some of the carbon atoms. This compound has the molecular formula C₁₁H₁₈S₄ and a molecular weight of 278.52 g/mol . It is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane typically involves the reaction of adamantane derivatives with sulfur-containing reagents. One common method is the aminomethylation of 3,5,7,9-pentamethyl-2,4,6,8-tetrathiaadamantane-l-thiol . This process involves the use of aminomethylating agents under controlled conditions to introduce the desired functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metals or other reactive species, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: A hydrocarbon with a similar cage-like structure but without sulfur atoms.
Thioadamantane: Similar to adamantane but with sulfur atoms replacing some carbon atoms.
Tetrathiaadamantane: A compound with four sulfur atoms in the adamantane structure but without the pentamethyl groups.
Uniqueness
1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane is unique due to the presence of both sulfur atoms and pentamethyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
17749-59-6 |
|---|---|
Molekularformel |
C11H18S4 |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
1,3,5,7,9-pentamethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C11H18S4/c1-7-10(4)12-8(2)6-9(3,14-10)15-11(7,5)13-8/h7H,6H2,1-5H3 |
InChI-Schlüssel |
DCANKSDUFUXDOE-UHFFFAOYSA-N |
SMILES |
CC1C2(SC3(CC(S2)(SC1(S3)C)C)C)C |
Kanonische SMILES |
CC1C2(SC3(CC(S2)(SC1(S3)C)C)C)C |
Synonyme |
1,3,5,7,9-Pentamethyl-2,4,6,8-tetrathiaadamantane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)







